(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine
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Overview
Description
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine is a compound that features a benzyloxy group attached to a pyrrole ring, which is further substituted with an ethyl group and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the pyrrole ring.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the Methylamine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (benzyloxy)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- (benzyloxy)[(1-ethyl-1H-indol-2-yl)methyl]amine
- (benzyloxy)[(1-ethyl-1H-pyrrol-3-yl)methyl]amine
Uniqueness
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group and the ethyl substitution on the pyrrole ring can lead to distinct interactions with molecular targets, setting it apart from similar compounds.
Properties
IUPAC Name |
1-(1-ethylpyrrol-2-yl)-N-phenylmethoxymethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-16-10-6-9-14(16)11-15-17-12-13-7-4-3-5-8-13/h3-10,15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVPKZQNEBAMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1CNOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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